1-Phenyl-4-phenylthio-1-octanone
Description
Properties
IUPAC Name |
1-phenyl-4-phenylsulfanyloctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24OS/c1-2-3-12-19(22-18-13-8-5-9-14-18)15-16-20(21)17-10-6-4-7-11-17/h4-11,13-14,19H,2-3,12,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDXWUOAAPWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)C1=CC=CC=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437655 | |
| Record name | AGN-PC-0N1M2K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17792-67-5 | |
| Record name | AGN-PC-0N1M2K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A cesium carbonate-catalyzed method enables the α-phenylthiolation of carbonyl precursors. This approach involves reacting diphenyl disulfide with a ketone substrate under mild conditions. For example, cesium carbonate (17 mol%) in dimethylacetamide (DMA) at 70°C facilitates the introduction of the phenylthio group into 5-nonanone derivatives.
Optimization and Yields
Key parameters include:
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Catalyst loading : 17 mol% cesium carbonate maximizes yield while minimizing side reactions.
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Solvent selection : DMA outperforms polar aprotic solvents like THF due to improved solubility of intermediates.
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Temperature : Reactions proceed efficiently at 70°C over 5 hours, yielding 4-phenylseleno-5-nonanone analogs in 10–30% yield.
Despite its simplicity, this method suffers from moderate yields due to competing oxidation pathways. Purification via high-performance liquid chromatography (HPLC) is often required to isolate the target compound.
Acylation of Allylic Sulfides
Synthetic Pathway
This two-step protocol involves:
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Generation of allylic sulfides : Methyl phenyl sulfide reacts with cycloalkanones (e.g., cyclopentanone) in the presence of butyllithium and 1,4-diazabicyclo[2.2.2]octane (DABCO) to form cyclic allylic sulfides.
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Friedel-Crafts acylation : The sulfide intermediate undergoes acylation with acetyl chloride catalyzed by Lewis acids (AlCl3, TiCl4, or SnCl4), yielding 1-phenyl-4-phenylthio-1-octanone derivatives.
Critical Parameters
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Catalyst efficiency : Titanium(IV) chloride achieves higher yields (61%) compared to aluminum chloride (26%) by reducing by-product formation.
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Reaction time : Prolonged stirring (8 hours at -78°C) ensures complete conversion but risks double-bond migration, forming α,β-unsaturated ketones (17–25% by-products).
Table 1: Acylation Outcomes with Different Catalysts
| Catalyst | Yield (%) | By-Products (%) |
|---|---|---|
| AlCl3 | 26 | 35 |
| TiCl4 | 61 | 18 |
| SnCl4 | 58 | 22 |
Data adapted from Hiroi et al. (1987).
Halogenation-Sulfhydrylation Sequential Strategy
Methodology
A halogenated intermediate is first generated via bromination or iodination of phenyl sulfide. Subsequent sulfhydrylation with sodium hydrosulfide (NaSH) introduces the thiol group, followed by acidification to yield the final product.
Key Observations
Table 2: Halogenation-Sulfhydrylation Efficiency
| Halogenating Agent | Regioselectivity (%) | Overall Yield (%) |
|---|---|---|
| Br2 | 75–80 | 42 |
| I2 | >90 | 55 |
Comparative Analysis of Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-phenylthio-1-octanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
1-Phenyl-4-phenylthio-1-octanone is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not approved for medical use.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Phenyl-4-phenylthio-1-octanone involves its interaction with molecular targets through its ketone and sulfide functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition and modulation of cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
1-Phenylethanone (Acetophenone, CAS 98-86-2)
- Structure : A phenyl group attached to a ketone (C6H5-C(O)-CH3).
- Key Differences: Lacks the thioether group and extended carbon chain of 1-phenyl-4-phenylthio-1-octanone.
- Properties: Acetophenone is a volatile liquid (bp ~202°C) with moderate solubility in water. Its reactivity is dominated by electrophilic aromatic substitution and nucleophilic ketone reactions .
- Comparison: The octanone chain in this compound likely increases molecular weight and boiling point compared to acetophenone. The phenylthio group may enhance lipophilicity, reducing aqueous solubility.
4-Phenylphenol (CAS 92-69-3)
- Structure : A biphenyl system with a hydroxyl group at position 3.
- Key Differences : Replaces the ketone and thioether groups with a hydroxyl moiety.
- It exhibits toxicity requiring stringent safety measures (e.g., eye flushing and medical consultation upon exposure) .
- Comparison: The thioether in this compound may reduce hydrogen-bonding capacity compared to 4-phenylphenol, altering solubility and biological interactions.
Phenylethylene Oxide (CAS 96-09-3)
- Structure : An epoxide derivative of styrene.
- Key Differences : Contains an epoxide ring instead of a ketone or thioether group.
- Properties : Highly reactive due to strained epoxide ring, prone to nucleophilic ring-opening reactions .
Biological Activity
1-Phenyl-4-phenylthio-1-octanone (C20H24OS) is an organic compound notable for its unique structural features, including a ketone group and a phenylthio linkage. This compound has garnered attention in various fields of research, particularly in chemistry and biology, due to its potential biological activities and interactions with biomolecules.
This compound has a molecular weight of 312.5 g/mol. Its structure allows it to undergo several chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various biologically relevant derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C20H24OS |
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | 1-phenyl-4-phenylsulfanyloctan-1-one |
| InChI Key | OLDDXWUOAAPWJN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The ketone and sulfide functionalities enable the compound to modulate biochemical pathways, potentially affecting enzyme activity and cellular processes. However, specific molecular targets remain under investigation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the phenylthio group could enhance the compound's ability to interact with microbial membranes or enzymes.
Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could be due to the structural similarity of this compound to natural substrates or cofactors.
Cellular Effects : Investigations into the cellular effects of this compound indicate potential cytotoxicity against specific cancer cell lines. The mechanism behind this activity could involve apoptosis induction or disruption of cellular signaling pathways.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study on Antimicrobial Properties :
-
Enzyme Inhibition Research :
- Research focused on the inhibition of specific metabolic enzymes by phenylthio compounds revealed that these compounds can effectively inhibit enzyme activity in vitro, leading to altered metabolic profiles in treated cells .
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Phenyl-4-phenylthio-1-octanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization involves adjusting solvent polarity, temperature (typically 0–50°C), and stoichiometric ratios of the acylating agent to the aromatic substrate. For sulfur-containing analogs, thiol-protecting groups may be required to prevent undesired side reactions. Post-reaction purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments, FT-IR to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. For purity assessment, HPLC with a UV-Vis detector (λ = 254 nm) or GC-MS (if volatile) is recommended. New compounds require elemental analysis or high-resolution MS (HRMS) to confirm molecular formulas .
Q. What safety protocols are essential when handling sulfur-containing compounds like this compound?
- Methodological Answer : Use fume hoods for all syntheses to avoid inhalation of volatile sulfur byproducts. Wear nitrile gloves , lab coats, and safety goggles. Quench reactive intermediates (e.g., excess AlCl₃) with ice-cold water before disposal. Collect sulfur-containing waste in dedicated containers for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer : Perform triangulation of analytical data by repeating experiments under standardized conditions (solvent, temperature, concentration). Compare results with computational predictions (e.g., DFT-based NMR chemical shift calculations). Publish raw data (e.g., coupling constants, integration ratios) in supplementary materials to enable cross-validation .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) can model transition states and activation energies for reactions like nucleophilic substitution at the ketone group. Use software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate models with kinetic experiments (e.g., Arrhenius plots) .
Q. How do steric and electronic effects influence the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The phenylthio group (-SPh) is electron-withdrawing via resonance, directing electrophiles to meta positions. Steric hindrance from the octanone chain may further modulate reactivity. Use competitive kinetic experiments with isotopic labeling (e.g., deuterated substrates) or X-ray crystallography to analyze regioselectivity .
Q. What advanced spectroscopic techniques are critical for elucidating the conformational dynamics of this compound?
- Methodological Answer : 2D NMR (COSY, NOESY) identifies through-space interactions between protons, revealing preferred conformations. Variable-temperature NMR (e.g., −80°C to 50°C) probes rotational barriers around the C-S bond. For solid-state analysis, X-ray crystallography provides precise bond angles and torsion angles .
Q. How can kinetic isotope effect (KIE) studies investigate the mechanism of thioether oxidation in this compound?
- Methodological Answer : Compare reaction rates of deuterated vs. non-deuterated substrates at the sulfur atom. A primary KIE (kH/kD > 2) suggests bond cleavage at sulfur during the rate-determining step (e.g., in ozonolysis). Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates .
Data Presentation and Reproducibility Guidelines
- Supplementary Materials : Include raw NMR/FT-IR spectra, crystallographic data (CIF files), and computational input/output files. Label datasets with unique identifiers (e.g., Table S1, Figure S2) and cite them in the main text .
- Uncertainty Analysis : Report standard deviations for triplicate measurements (e.g., yields, retention times). For crystallography, include R-factors and resolution limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
